molecular formula C12H11ClN2O2 B1425283 1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1221722-66-2

1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1425283
CAS No.: 1221722-66-2
M. Wt: 250.68 g/mol
InChI Key: JVLZSECZDFJTHD-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with a complex structure that includes a pyrazole ring, a chlorophenyl group, a hydroxyl group, and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with a suitable β-diketone in the presence of a chlorophenyl group. The reaction conditions often require heating and the use of a catalyst to facilitate the formation of the pyrazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: The carbaldehyde group can be reduced to an alcohol.

  • Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like hydroxide (OH⁻) or alkoxide (RO⁻) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of ketones or carboxylic acids.

  • Reduction: Formation of alcohols.

  • Substitution: Formation of substituted pyrazoles or other derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or enzymes.

  • Medicine: Potential use in drug discovery and development due to its biological activity.

  • Industry: Application in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-[(4-Chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)ethanol: A related compound with a similar chlorophenyl group.

  • 4-Chlorophenol: Another compound with a chlorophenyl group but different functional groups.

Uniqueness: 1-[(4-Chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde is unique due to its combination of functional groups and the presence of the pyrazole ring, which provides distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-methyl-3-oxo-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-8-11(7-16)12(17)15(14-8)6-9-2-4-10(13)5-3-9/h2-5,7,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLZSECZDFJTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)CC2=CC=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
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1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
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1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
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1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 5
1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 6
1-[(4-chlorophenyl)methyl]-5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde

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